REACTION_CXSMILES
|
C(OC([C:12]1[NH:16][C:15]([CH3:17])=[C:14]([CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])[C:13]=1[CH3:24])=O)(=O)C1C=CC=CC=1>CC(C)=O.[Pd]>[CH3:17][C:15]1[NH:16][CH:12]=[C:13]([CH3:24])[C:14]=1[CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21]
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Name
|
Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate
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Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hours under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
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DISSOLUTION
|
Details
|
the residue was immediately dissolved in trifluoroacetic acid (TFA, 10 mL)
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Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 10 minutes under an argon atmosphere
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Duration
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10 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added with dichloromethane (30 mL)
|
Type
|
WASH
|
Details
|
washed successively with water and 1 mol/L aqueous sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain pale brown oil (1, 0.835 g, 94%)
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
CC=1NC=C(C1CCC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |